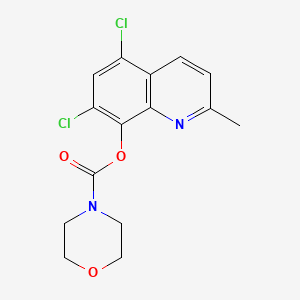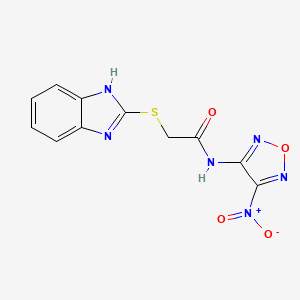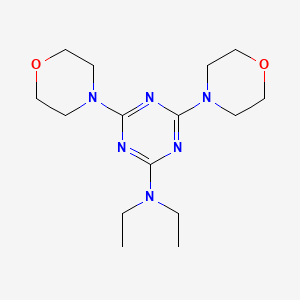
4H-1,4-Oxazine-4-carboxylic acid, tetrahydro-, 5,7-dichloro-2-methyl-8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate is a chemical compound with a complex structure that includes a quinoline core substituted with chlorine atoms and a morpholinecarboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the esterification of the chlorinated quinoline with morpholinecarboxylic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The chlorine atoms in the quinoline core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloro-2-methyl-8-quinolinol
- 5,7-Dichloro-8-hydroxyquinaldine
- 5,7-Dichloro-8-quinaldinol
Uniqueness
5,7-Dichloro-2-methyl-8-quinolyl 4-morpholinecarboxylate is unique due to the presence of the morpholinecarboxylate group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C15H14Cl2N2O3 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
(5,7-dichloro-2-methylquinolin-8-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-9-2-3-10-11(16)8-12(17)14(13(10)18-9)22-15(20)19-4-6-21-7-5-19/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
LAORNBKXIIOPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCOCC3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![Ethyl 6-{[(2,5-dichlorophenyl)sulfanyl]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14946453.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)

![2-iodo-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946482.png)

![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![N-(4-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B14946505.png)
![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)

![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)
